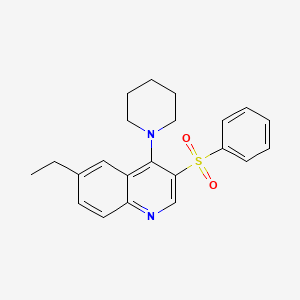

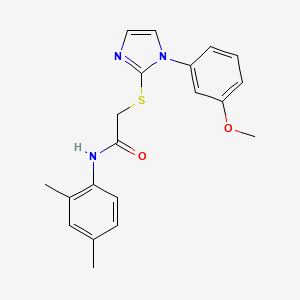

![molecular formula C21H16F3NOS B2869250 N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]benzenecarboxamide CAS No. 338398-61-1](/img/structure/B2869250.png)

N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]benzenecarboxamide” is a chemical compound that contains a trifluoromethyl group . Trifluoromethyl group-containing drugs have been found to exhibit numerous pharmacological activities .

Synthesis Analysis

The synthesis of trifluoromethyl group-containing compounds is a unique branch of organic chemistry . A series of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various methods such as HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula, molecular weight, melting point, boiling point, and density .Scientific Research Applications

Synthesis and Antimicrobial Activities

N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]benzenecarboxamide and its derivatives have been explored for their antimicrobial activities. For instance, a study by Mange et al. (2013) on the synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives demonstrates the potential of these compounds in fighting bacterial and fungal infections. The study evaluated the compounds' minimum inhibition concentration (MIC) using the serial dilution technique, highlighting their significant biological activity against various pathogens Mange, Isloor, Malladi, Isloor, & Fun, 2013.

Insecticidal Applications

The compound has also shown promise in the field of agriculture, particularly in developing novel insecticides. Tohnishi et al. (2005) investigated flubendiamide, a compound with a unique structure that includes the trifluoromethyl group, demonstrating extremely strong insecticidal activity against lepidopterous pests, including resistant strains. This research points to the potential of using this compound derivatives in creating effective pest control solutions Tohnishi, Nakao, Furuya, Seo, Kodama, Tsubata, Fujioka, Kodama, Hirooka, & Nishimatsu, 2005.

Antipathogenic Activity

Research into thiourea derivatives, including those structurally related to this compound, has revealed their potential antipathogenic activity. A study by Limban, Marutescu, & Chifiriuc (2011) on new thiourea derivatives characterized these compounds' interaction with bacterial cells, showing significant activity especially against biofilm-forming strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests a pathway for developing anti-microbial agents with antibiofilm properties Limban, Marutescu, & Chifiriuc, 2011.

Catalytic Applications

The incorporation of this compound into covalent organic frameworks (COFs) has been explored for heterogeneous catalysis. Li et al. (2019) demonstrated the synthesis of amide-functionalized COFs using benzene-1,3,5-tricarboxamides (BTAs) for efficient Knoevenagel condensation, showcasing the compound's utility in catalytic processes Li, Chen, Gao, Zhao, Zhang, Xing, & Chen, 2019.

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves .

Mode of Action

It’s known that similar compounds can act as receptor antagonists

Biochemical Pathways

Similar compounds have been used in the synthesis of 3- [ (2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives .

Result of Action

Similar compounds have been found to have a moderate oral mammalian toxicity and are recognized as neurotoxins .

Action Environment

It’s known that similar compounds have a low toxicity to birds and aquatic invertebrates but show a greater toxicity to fish .

properties

IUPAC Name |

N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3NOS/c22-21(23,24)17-7-4-8-19(13-17)27-14-15-9-11-18(12-10-15)25-20(26)16-5-2-1-3-6-16/h1-13H,14H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKQNKUAOZCYOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CSC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

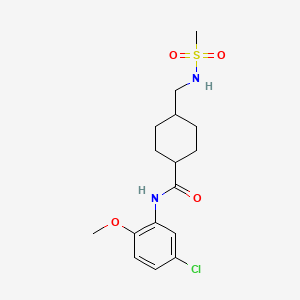

![1-(1-(3-Chlorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2869167.png)

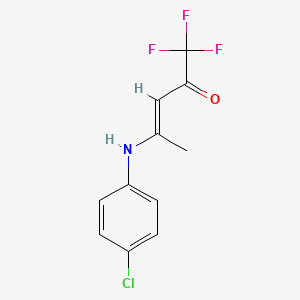

![6-bromo-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2869174.png)

![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}cyclopropanecarboxamide](/img/structure/B2869176.png)

![N-cycloheptyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2869179.png)

![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2869184.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2869186.png)